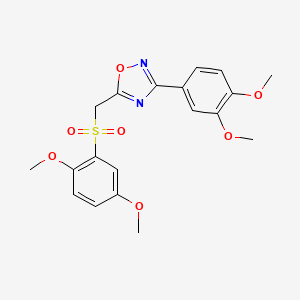
3-(3,4-Dimethoxyphenyl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s a known biological or industrial compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Synthesis and Antimicrobial Activities
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis of N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and primary aromatic amines or 1-substituted piperazines showed broad-spectrum antibacterial activities. Specifically, piperazinomethyl derivatives displayed significant antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, these compounds exhibited anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines (L. H. Al-Wahaibi et al., 2021).
Agricultural Applications
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against agricultural pathogens. For instance, derivatives have been effective against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae, demonstrating better activity than commercial agents. Such compounds not only reduce the disease but also enhance plant resistance by increasing the activities of superoxide dismutase (SOD) and peroxidase (POD) in rice (Li Shi et al., 2015). Similarly, new sulfone compounds with 1,3,4-oxadiazole moieties were synthesized and found to exhibit potent in vitro antibacterial activities against tobacco bacterial wilt caused by Ralstonia solanacearum (Weiming Xu et al., 2012).
Antioxidant and Anticancer Potential
A new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) demonstrated significant antioxidant activity. Methyl-substituted bis(oxadiazoles) were identified as potential antioxidant agents, with sulfonamide-linked derivatives showing higher activity compared to their sulfone-linked counterparts (A. Padmaja et al., 2014). Moreover, 1,3,4-oxadiazole derivatives bearing 2-positioned 2,5-dimethoxyphenyl substituent and 5-positioned organylsulfanyl moiety were designed for anticancer activity evaluation, showing superior activity against breast cancer cell lines (N. Polkam et al., 2021).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have also been investigated for their corrosion inhibition properties, demonstrating potential as corrosion inhibitors for mild steel in acidic environments. The effectiveness of these compounds as inhibitors is attributed to their ability to form protective layers on the metal surface, as supported by various physicochemical and theoretical studies (P. Ammal et al., 2018).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding how to safely handle and dispose of the compound.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or new reactions that it could be used in.
I hope this general information is helpful. If you have more specific questions or if there’s a different compound you’re interested in, feel free to ask!
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7S/c1-24-13-6-8-15(26-3)17(10-13)29(22,23)11-18-20-19(21-28-18)12-5-7-14(25-2)16(9-12)27-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIJHADLOXPHRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

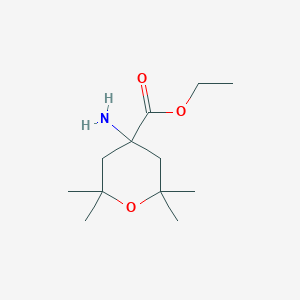
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2533978.png)
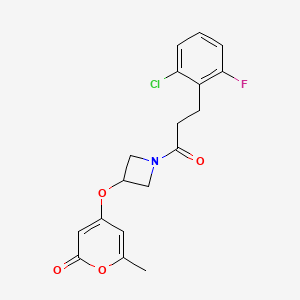
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2533981.png)
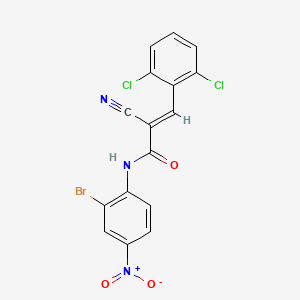
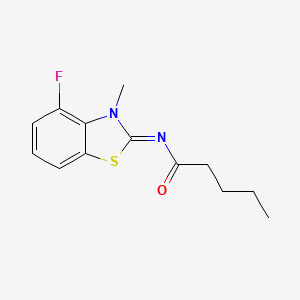
![2-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2533986.png)
![4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2533987.png)
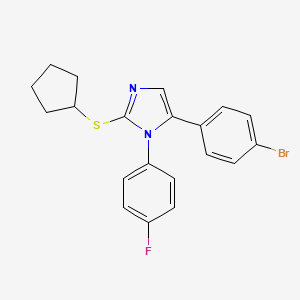
![1-[(4-Methoxyphenyl)methyl]benzotriazole](/img/structure/B2533991.png)
![2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[d]azepine](/img/structure/B2533995.png)
![4-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2533996.png)
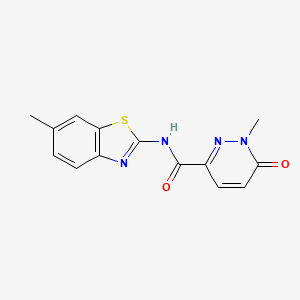
![4-[2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2533998.png)